molecular formula C18H18O2 B1197071 (R)-Indenestrol B CAS No. 115217-05-5

(R)-Indenestrol B

Cat. No.: B1197071
CAS No.: 115217-05-5
M. Wt: 266.3 g/mol
InChI Key: HJVFIQKBLPQQDY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Indenestrol B is an indene.

Scientific Research Applications

Stereochemical Interaction with Estrogen Receptors

(R)-Indenestrol B and its analogs, such as indenestrol A, have been studied for their binding affinity with estrogen receptors. These compounds are known to possess high binding affinity to the estrogen receptor but exhibit weak uterotropic activity. Research by Korach et al. (1989) demonstrated the use of these compounds as probes to investigate the stereochemical sensitivity in the estrogen receptor ligand binding site, revealing a stereochemical chiral preference in the receptor interaction (Korach et al., 1989).

Influence on Microtubule Polymerization

The effects of this compound and its enantiomers on microtubule assembly have been a topic of interest. Oda et al. (1992) found that indenestrol A and B inhibit microtubule assembly in vitro, with this compound showing more activity than its counterpart. This research contributes to understanding the impact of these compounds on cellular structures (Oda et al., 1992).

Role in Hormonal Responsiveness and Ligand Binding

The role of this compound in hormonal responsiveness and ligand binding has been extensively studied. Korach et al. (1991) used indenestrol A and B as probes to study estrogen-induced uterine growth, revealing that these compounds have a unique interaction with estrogen receptors and demonstrating their utility in probing the mechanisms of estrogenic responses (Korach et al., 1991).

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound and its derivatives have been explored in various studies. Oda et al. (2000) investigated the cytotoxic activities of ethers of indenestrols in Chinese hamster V79 cells, contributing to the understanding of the cellular effects and potential applications of these compounds (Oda et al., 2000).

Properties

CAS No.

115217-05-5

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(1R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m1/s1

InChI Key

HJVFIQKBLPQQDY-OAHLLOKOSA-N

Isomeric SMILES

CC[C@@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C

SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C

Canonical SMILES

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Indenestrol B
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(R)-Indenestrol B
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